REACTION_CXSMILES
|
CO[C:3]1[CH2:7][CH2:6][CH2:5][N:4]=1.C(OC(=O)[C:12](=[CH:18]OCC)[C:13]([O:15]CC)=O)C.[C:23]([O-])(=O)[CH3:24].[NH4+:27]>>[CH2:23]([C:18]1[N:27]=[C:3]2[CH2:7][CH2:6][CH2:5][N:4]2[C:13](=[O:15])[CH:12]=1)[CH3:24] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N=C2N(C(C1)=O)CCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |